molecular formula C10H7IO3 B14347244 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one CAS No. 93034-36-7

4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one

Cat. No.: B14347244
CAS No.: 93034-36-7
M. Wt: 302.06 g/mol
InChI Key: JUBKLILXSCNVRZ-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a dioxolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a suitable precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolones, while oxidation and reduction reactions produce corresponding carbonyl and alcohol derivatives, respectively.

Scientific Research Applications

4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The phenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is unique due to the combination of its iodomethyl and phenyl groups attached to a dioxolone ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

93034-36-7

Molecular Formula

C10H7IO3

Molecular Weight

302.06 g/mol

IUPAC Name

4-(iodomethyl)-5-phenyl-1,3-dioxol-2-one

InChI

InChI=1S/C10H7IO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

JUBKLILXSCNVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)O2)CI

Origin of Product

United States

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